molecular formula C15H16BrN3O2S B2992200 5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034607-08-2

5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2992200
CAS No.: 2034607-08-2
M. Wt: 382.28
InChI Key: YQIOJPNUKQZTIQ-UHFFFAOYSA-N
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Description

5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a tetrahydropyrazine ring fused to a pyrazole moiety. The compound features a 2-bromophenyl sulfonyl group at position 5 and a cyclopropyl substituent at position 2. These structural elements confer unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition (e.g., ROS1) .

Properties

IUPAC Name

5-(2-bromophenyl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c16-13-3-1-2-4-15(13)22(20,21)18-7-8-19-12(10-18)9-14(17-19)11-5-6-11/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIOJPNUKQZTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, comparison with similar compounds, and relevant case studies.

Structural Characteristics

The compound features a bicyclic pyrazolo core with a sulfonyl group and a cyclopropyl moiety , which contribute to its chemical reactivity and biological potential. The presence of the bromophenyl group enhances its interactions with biological targets.

Biological Activities

Research on related pyrazole compounds suggests several potential biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Some studies indicate that pyrazole compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial strains, suggesting a role in antimicrobial therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:

Compound NameStructure FeaturesBiological ActivityUnique Properties
4-(Bromophenyl)thiazoleThiazole ring with bromophenylAnticancerStronger kinase inhibition
2-CyclopropylpyrimidinePyrimidine core with cyclopropylAntimicrobialBroader spectrum
3-(Bromophenyl)pyrazolePyrazole with bromophenylNeuroprotectiveNeurotrophic effects

The sulfonamide and cyclopropane functionalities in this compound contribute to its distinct biological activity profile targeting multiple pathways relevant in various disease states.

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that certain pyrazoles exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
  • Enzyme Inhibition Studies : Research has shown that pyrazole derivatives can inhibit enzymes such as telomerase and Aurora-A kinase, which are critical in tumorigenesis. This indicates a potential for developing new anticancer agents based on the structure of this compound .
  • Anti-inflammatory Activity : In vitro assays have demonstrated that certain pyrazoles can modulate inflammatory cytokines and pathways, suggesting their utility in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related pyrazolo[1,5-a]pyrazine derivatives:

Compound Name Substituents Synthesis Pathway Key Properties/Activities Reference ID
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Trifluoromethyl at position 2 Not detailed; likely involves cyclization of pyrazine precursors Smaller molecular weight (191.156 g/mol); potential fluorophore applications
Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate Iodo and oxo groups at positions 2/4; ethyl carboxylate at position 3 Halogenation and esterification of pyrazolo[1,5-a]pyrazine core Higher molecular weight (335.101 g/mol); iodine may enhance reactivity in cross-coupling
5-([1,1′-Biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine Biphenyl group via Suzuki coupling Suzuki cross-coupling of 5-(2-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine Enhanced π-conjugation; potential optoelectronic applications
Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 5-(tert-butyl) ester Dicarboxylic acid tert-butyl ester at positions 3/5 Multi-step esterification and cyclization High purity (97%); used as intermediate in pharmaceutical synthesis
Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives Variable substituents (e.g., aryl, sulfonyl groups) Modular synthesis via nucleophilic substitution or metal-catalyzed reactions ROS1 kinase inhibition; patent-protected for therapeutic use

Structural and Electronic Comparisons

  • Substituent Effects: The 2-bromophenyl sulfonyl group in the target compound enhances electrophilicity and steric bulk compared to smaller groups like trifluoromethyl or oxo/ester moieties . This may improve binding affinity in kinase targets .

Q & A

Q. Advanced

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to reduce homocoupling byproducts.
  • Solvent optimization : Replace dioxane with THF/water mixtures to enhance solubility of intermediates.
  • Purification : Employ flash chromatography (silica gel 60, 0.063–200 mm) followed by recrystallization from ethanol/water .

How can contradictory SAR data (e.g., activity vs. substituent position) be resolved?

Advanced
Contradictions often arise from assay variability (e.g., cell-free vs. cell-based systems). Address this by:

  • Standardizing assays (e.g., consistent HBV DNA quantification methods).
  • Using molecular dynamics simulations to compare binding modes of analogs.
  • Validating outliers with orthogonal techniques like surface plasmon resonance (SPR) .

What methodologies assess environmental stability and degradation pathways of this compound?

Q. Advanced

  • Hydrolysis studies : Incubate at pH 3–9 (37°C) and analyze degradation products via LC-QTOF-MS.
  • Photolysis : Expose to UV light (254 nm) and quantify half-life using HPLC-PDA.
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to determine EC₅₀ values .

How do formulation and storage conditions impact compound stability?

Q. Advanced

  • Solid state : Store at -20°C under argon to prevent sulfonyl group oxidation.
  • Solution phase : Use deuterated DMSO for NMR studies; avoid prolonged exposure to light.
  • Degradation markers : Monitor via UPLC-MS for sulfonic acid derivatives or cyclopropane ring-opening products .

What computational tools are recommended for analyzing SAR data across derivative libraries?

Q. Advanced

  • QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate logP, polar surface area, and IC₅₀.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for cyclopropyl vs. methyl substituents.
  • Cluster analysis : Apply PCA to group derivatives by activity profiles and physicochemical properties .

How can resistance mechanisms be profiled for antiviral applications?

Q. Advanced

  • Resistance selection : Passage HBV-infected HepG2 cells under subtherapeutic compound concentrations.
  • Mutant sequencing : Identify core protein mutations (e.g., T109M, L116I) via next-gen sequencing.
  • Cryo-EM : Compare mutant and wild-type capsid structures to map allosteric binding disruptions .

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